molecular formula C21H19NO5 B14508004 Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate CAS No. 62920-60-9

Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate

Cat. No.: B14508004
CAS No.: 62920-60-9
M. Wt: 365.4 g/mol
InChI Key: BZXQVOMBXDGHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate is a chemical compound known for its unique structure and diverse applications. This compound features a cyano group, a keto group, and two phenyl groups, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate typically involves the reaction of cyanoacetic acid derivatives with appropriate ketones and esters. One common method includes the condensation of cyanoacetic acid with benzil (1,2-diphenylethane-1,2-dione) in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using dimethyl sulfate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

    Dimethyl 2-cyano-2-(2-oxo-1-phenylethyl)butanedioate: Lacks one phenyl group, resulting in different reactivity and applications.

    Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)malonate: Contains a malonate group instead of a butanedioate group, affecting its chemical properties.

Uniqueness: Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

62920-60-9

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate

InChI

InChI=1S/C21H19NO5/c1-26-17(23)13-21(14-22,20(25)27-2)18(15-9-5-3-6-10-15)19(24)16-11-7-4-8-12-16/h3-12,18H,13H2,1-2H3

InChI Key

BZXQVOMBXDGHDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.